![molecular formula C21H16N4O5S2 B2521838 2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 309925-21-1](/img/structure/B2521838.png)
2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Overview of N-sulfonylamino Azinones
N-sulfonylamino azinones, including compounds similar to 2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, have garnered significant interest from researchers for their wide range of biological activities. Studies have highlighted their applications in medicinal chemistry, particularly for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A new generation of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones has shown promise as competitive AMPA receptor antagonists, useful in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Antioxidant Capacity and Reaction Pathways
Research into the antioxidant capacity of compounds structurally related to this compound has provided insights into their reaction pathways. The ABTS/potassium persulfate decolorization assay has been instrumental in understanding these compounds' ability to form coupling adducts with antioxidants, which can undergo oxidative degradation. This knowledge contributes to our understanding of the antioxidant capacity of these compounds, although specific reactions such as coupling might bias comparisons between different antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Amyloid Imaging in Alzheimer's Disease
Significant progress has been made in developing amyloid imaging ligands, with compounds like this compound offering potential applications. Such compounds have been studied in Alzheimer's disease patients and controls, showing promise for early detection of the disease and evaluation of new antiamyloid therapies. The PET amyloid imaging technique, employing these compounds, represents a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain (Nordberg, 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit hiv-1 rt , suggesting that this compound may also target similar enzymes or proteins.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory action against hiv-1 rt . This suggests that the compound might interact with its targets, possibly leading to inhibition or modulation of their activity.
Biochemical Pathways
Given the potential inhibitory action on hiv-1 rt , it can be inferred that the compound might affect the replication cycle of HIV-1 or similar viruses.
Result of Action
Similar compounds have shown to induce protease expression in staphylococcus aureus , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the activity of similar compounds can be affected by solvent polarity .
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S2/c1-13-6-9-15(10-7-13)32(29,30)24-17-5-3-2-4-16(17)20(26)23-21-22-18-11-8-14(25(27)28)12-19(18)31-21/h2-12,24H,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSANSAUJMJYFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.